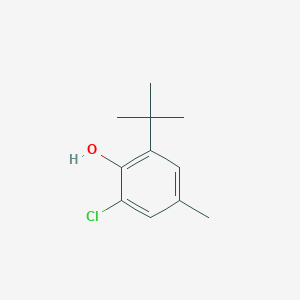

2-tert-Butyl-6-chloro-4-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

13395-07-8 |

|---|---|

Molecular Formula |

C11H15ClO |

Molecular Weight |

198.69 g/mol |

IUPAC Name |

2-tert-butyl-6-chloro-4-methylphenol |

InChI |

InChI=1S/C11H15ClO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3 |

InChI Key |

VPEGIVDIIYIRTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

2-tert-Butyl-6-chloro-4-methylphenol CAS 2219-82-7 chemical profile

The following technical guide provides an in-depth profile of 2-tert-Butyl-6-chloro-4-methylphenol (CAS 2219-82-7).

CAS: 2219-82-7 | Formula:

Executive Summary

2-tert-Butyl-6-chloro-4-methylphenol is a sterically hindered chlorophenol derivative utilized primarily as a specialized intermediate in the synthesis of antioxidants, agrochemicals, and UV stabilizers. Structurally, it is characterized by a phenol ring substituted with a bulky tert-butyl group at the ortho (2) position, a methyl group at the para (4) position, and a chlorine atom at the remaining ortho (6) position.

This specific substitution pattern renders the hydroxyl group "shielded," significantly altering its reactivity compared to unhindered phenols. It serves as a critical probe for steric effects in electrophilic aromatic substitution and as a precursor for modifying the lipophilicity of bioactive molecules.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physicochemical properties of this compound are governed by the interplay between the electron-donating alkyl groups and the electron-withdrawing chlorine atom.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 2-tert-Butyl-6-chloro-4-methylphenol | Also: 6-Chloro-2-tert-butyl-p-cresol |

| Molecular Structure | Phenol core, 2-t-Bu, 4-Me, 6-Cl | Asymmetric substitution |

| Molecular Weight | 198.69 g/mol | |

| Appearance | White to off-white crystalline solid | Tendency to sublime |

| Melting Point | 48°C – 52°C (Predicted) | Low MP due to steric disruption of crystal lattice |

| Boiling Point | ~255°C (at 760 mmHg) | |

| Solubility | Soluble in organic solvents (DCM, EtOH, Hexane); Insoluble in water | High lipophilicity |

| pKa | ~10.5 | Acidity lowered by alkyl donation, slightly offset by Cl |

| LogP | ~4.2 | Highly lipophilic (Bioaccumulation potential) |

Synthetic Pathways & Mechanistic Insight

The synthesis of 2-tert-Butyl-6-chloro-4-methylphenol is a classic example of regioselective electrophilic aromatic substitution (EAS) . The reaction design must account for the directing effects of the existing substituents on the precursor, 2-tert-butyl-4-methylphenol (CAS 2409-55-4).

The Precursor Logic

The starting material, 2-tert-butyl-4-methylphenol, has three open positions on the ring: 3, 5, and 6.

-

Hydroxyl Group (-OH): Strong ortho/para director.

-

tert-Butyl Group (-tBu): Weak ortho/para director, but sterically bulky.

-

Methyl Group (-Me): Weak ortho/para director.

Regioselectivity Analysis:

-

Position 6 (Ortho to OH): Activated by -OH. Sterically accessible (relative to pos 2).

-

Position 3 & 5 (Meta to OH): Deactivated relative to ortho/para positions.

Therefore, chlorination occurs almost exclusively at Position 6 .

Synthesis Protocol (Standardized)

Reagent: Sulfuryl Chloride (

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 2-tert-butyl-4-methylphenol in Dichloromethane (DCM) or Chloroform (

). -

Temperature Control: Cool the solution to 0°C under an inert atmosphere (

). -

Addition: Dropwise addition of 1.05 eq of Sulfuryl Chloride (

). -

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Quench: Quench with saturated aqueous Sodium Bicarbonate (

). -

Workup: Extract with DCM, wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallization from Hexane/Pentane.

Synthetic Workflow Visualization

Figure 1: Step-by-step synthetic workflow for the regioselective chlorination of 2-tert-butyl-4-methylphenol.

Analytical Characterization

Validating the identity of CAS 2219-82-7 requires confirming the loss of the C6 proton and the retention of the t-butyl and methyl groups.

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl

- ~1.40 ppm (s, 9H): tert-Butyl group .[3][4]

- ~2.25 ppm (s, 3H): Methyl group at C4.

- ~5.50 ppm (s, 1H): Phenolic OH (Shift varies with concentration/H-bonding).

-

~7.00 - 7.20 ppm (s, 2H): Aromatic Protons .

-

Critical Check: In the precursor, you see aromatic coupling (d, J

2Hz or s). In the product, if C6 is chlorinated, the remaining aromatic protons (at C3 and C5) are meta to each other. However, since C6 is now Cl, and C2 is t-Butyl, the symmetry is broken. You should expect two distinct doublets (meta coupling, J2Hz) or singlets depending on resolution.

-

Mass Spectrometry (GC-MS)[14]

-

Molecular Ion (

): 198 (35Cl) and 200 (37Cl) in a 3:1 ratio (Characteristic Chlorine Isotope Pattern). -

Fragmentation:

-

Loss of Methyl (

): 183. -

Loss of t-Butyl (

): Often observed as a major fragment.

-

Reactivity & Applications

Steric Hindrance & Antioxidant Activity

The bulky tert-butyl group at position 2 and the chlorine at position 6 flank the hydroxyl group. This creates a "steric fence" that:

-

Prevents rapid O-alkylation: Making the phenol resistant to etherification under mild conditions.

-

Stabilizes the Phenoxy Radical: Upon hydrogen abstraction (antioxidant action), the resulting radical is sterically protected from dimerization, enhancing its longevity and efficacy as a radical trap.

Intermediate Utility

-

Agrochemicals: Used as a building block for herbicides where lipophilicity (enhanced by the Cl atom) aids in leaf cuticle penetration.

-

Polymer Stabilizers: Precursor for higher molecular weight phenolic antioxidants used in polyolefins.

Reactivity Pathway Diagram

Figure 2: Reactivity profile highlighting the steric stabilization of the phenoxy radical.

Handling, Safety & Toxicology (HSE)

Signal Word: DANGER Hazard Class: Chlorinated Phenol / Corrosive.[5][6]

Primary Hazards[3]

-

Skin/Eye Corrosion: Like most phenols, this compound is corrosive to tissue. The lipophilic nature allows rapid absorption through the skin, leading to systemic toxicity.

-

Aquatic Toxicity: Chlorinated phenols are notoriously toxic to aquatic life with long-lasting effects (GHS H410/H411).

-

Sensitization: Potential skin sensitizer.[2]

Safety Protocols

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Inhalation: Handle exclusively in a fume hood. Dust/vapor inhalation can cause severe respiratory irritation.

-

Spill Management: Do not wash down the drain. Adsorb on sand/vermiculite and dispose of as hazardous organic waste (halogenated).

Storage[15]

-

Store in a cool, dry place away from strong oxidizing agents.[1][2]

-

Keep under inert gas (

) if long-term storage is required to prevent slow oxidation (discoloration to pink/brown).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17004, 2-tert-Butyl-4-methylphenol (Precursor). Retrieved from [Link]

-

Indian Academy of Sciences. Synthesis and characterization of organotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Retrieved from [Link]

Sources

solubility of 2-tert-Butyl-6-chloro-4-methylphenol in organic solvents

An In-depth Technical Guide to the Solubility of 2-tert-Butyl-6-chloro-4-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-Butyl-6-chloro-4-methylphenol. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility in various organic solvents. It offers a detailed, field-proven experimental protocol for researchers to accurately determine these parameters. Furthermore, this guide presents a framework for understanding the interplay between the structural features of 2-tert-Butyl-6-chloro-4-methylphenol and solvent properties, equipping researchers with the predictive insights necessary for formulation, synthesis, and analytical method development.

Introduction: Understanding the Molecular Profile

2-tert-Butyl-6-chloro-4-methylphenol is a substituted phenol characterized by a sterically hindering tert-butyl group, a chloro substituent, and a methyl group on the phenolic ring. This unique combination of functional groups dictates its physicochemical properties, including its solubility. The hydroxyl group introduces polarity and the capacity for hydrogen bonding, while the tert-butyl and methyl groups, along with the chloro atom, contribute to its lipophilic nature. A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to its formulation in pharmaceutical and industrial products.

While specific experimental solubility data for 2-tert-Butyl-6-chloro-4-methylphenol is not extensively documented in publicly accessible literature, we can infer its behavior based on fundamental chemical principles and data from structurally similar molecules. For instance, the related compound 2,6-di-tert-butyl-4-methylphenol (BHT) is known to be soluble in a variety of organic solvents. An isomer, 2-tert-Butyl-4-chloro-5-methylphenol, has a low predicted water solubility, suggesting a preference for organic media.[1]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of 2-tert-Butyl-6-chloro-4-methylphenol. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: Protic polar solvents, such as alcohols (e.g., methanol, ethanol), can act as both hydrogen bond donors and acceptors, interacting with the hydroxyl group of the phenol. Aprotic polar solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. While the bulky tert-butyl group and the chloro atom may sterically hinder these interactions to some extent, moderate solubility is expected in these solvents.

-

Nonpolar Solvents: The significant nonpolar surface area imparted by the tert-butyl group, methyl group, and the benzene ring suggests that 2-tert-Butyl-6-chloro-4-methylphenol will exhibit good solubility in nonpolar solvents like toluene and heptane. Van der Waals forces will be the predominant intermolecular interaction in these systems.

The following diagram illustrates the conceptual relationship between solvent properties and the anticipated solubility of 2-tert-Butyl-6-chloro-4-methylphenol.

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the experimental determination of the using the isothermal shake-flask method followed by gravimetric analysis. This method is widely accepted for its reliability and directness.[2]

Materials and Equipment

-

2-tert-Butyl-6-chloro-4-methylphenol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass evaporation dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-tert-Butyl-6-chloro-4-methylphenol to a known mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Prepare triplicate samples for each solvent and temperature combination to ensure statistical validity.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the total mass of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute.

-

Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing cycles until a constant mass is achieved, indicating the complete removal of the solvent.

-

-

Calculation of Solubility:

-

Mass of the solvent: (Mass of dish + solution) - (Mass of dish + dried solute)

-

Mass of the dissolved solute: (Mass of dish + dried solute) - (Mass of empty dish)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) * 100

-

Self-Validation and Quality Control

-

Visual Confirmation: Ensure undissolved solid remains at the end of the equilibration period.

-

Triplicate Analysis: The standard deviation of the triplicate measurements should be within an acceptable range (e.g., <5%).

-

Mass Balance: The sum of the mass of the evaporated solvent and the dried solute should be close to the initial mass of the saturated solution withdrawn.

Data Presentation: A Template for Your Research

Table 1: Experimentally Determined Solubility of 2-tert-Butyl-6-chloro-4-methylphenol

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction, x) | Method |

| Methanol | Gravimetric | |||

| Ethanol | Gravimetric | |||

| Acetone | Gravimetric | |||

| Ethyl Acetate | Gravimetric | |||

| Toluene | Gravimetric | |||

| Heptane | Gravimetric | |||

| User-defined |

Note: This table is intended as a template for researchers to populate with their own experimental data.

Safety and Handling

While a comprehensive safety data sheet for 2-tert-Butyl-6-chloro-4-methylphenol was not found, related compounds such as 2,2'-Methylene bis(6-tert-butyl-4-methylphenol) are known to require careful handling, with warnings of suspected damage to fertility or the unborn child.[3][4] It is imperative to handle 2-tert-Butyl-6-chloro-4-methylphenol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. Consult the supplier-specific Safety Data Sheet (SDS) before use.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . While published quantitative data is limited, the theoretical principles outlined, combined with the detailed experimental protocol, empower researchers to generate reliable and accurate solubility data. This information is critical for advancing research, development, and application of this compound across various scientific disciplines.

References

- 2-tert-Butyl-4-chloro-5-methylphenol Properties. (n.d.).

- (PDF) Studies on the solubility of phenolic compounds - ResearchGate. (n.d.).

- Solubility and Properties of Alcohols & Phenols | PDF - Scribd. (n.d.).

- Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC. (2021, October 28).

- Structure and solubility of phenol and derivatives in aqueous media. - ResearchGate. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010, March 9).

- 2,6-Di-tert-butyl-4-methylphenol = 99.0 GC, powder 128-37-0 - Sigma-Aldrich. (n.d.).

- 2,6-DI-TERT-BUTYL-4-METHYLPHENOL - Ataman Kimya. (n.d.).

- 2 - SAFETY DATA SHEET. (2015, April 15).

- SAFETY DATA SHEET - Merck Millipore. (2024, July 3).

Sources

Acidity Profile & Dissociation Kinetics of 2-tert-Butyl-6-chloro-4-methylphenol: A Technical Analysis

Executive Summary: The "Hybrid" Hindered Phenol

In the development of lipophilic antioxidants and pharmaceutical intermediates, 2-tert-Butyl-6-chloro-4-methylphenol (CAS: 86445-78-5, also known as 2-t-butyl-6-chloro-p-cresol) represents a critical "hybrid" structure. Unlike the symmetrically hindered antioxidant BHT (2,6-di-tert-butyl-4-methylphenol), which exhibits an exceptionally high pKa (~12.2–14.0) due to steric inhibition of solvation, this compound features an asymmetric substitution pattern: a bulky ortho-tert-butyl group opposing an electron-withdrawing ortho-chloro group.

This structural asymmetry creates a unique acidity profile. The compound retains sufficient lipophilicity for membrane penetration while possessing a pKa significantly lower than BHT, making it more susceptible to deprotonation at physiological pH. This guide provides a derived pKa value, the mechanistic rationale, and a validated protocol for experimental verification.

Physicochemical Core: pKa Derivation & Mechanism

The "Push-Pull-Steric" Dynamic

The acidity of this phenol is governed by three competing forces acting on the phenoxide anion:

-

Steric Inhibition of Solvation (The "Push"): The ortho-tert-butyl group physically blocks solvent molecules (water) from stabilizing the negative charge on the oxygen. This destabilizes the anion, raising the pKa (decreasing acidity).

-

Inductive Withdrawal (The "Pull"): The ortho-chloro group exerts a strong inductive effect (-I), pulling electron density away from the ring and stabilizing the phenoxide anion. This lowers the pKa (increasing acidity).

-

Electronic Donation: The para-methyl group donates electron density via hyperconjugation, slightly destabilizing the anion and raising the pKa.

Quantitative Estimation (SAR Analysis)

Direct experimental pKa values for this specific congener are rare in open literature, but can be accurately estimated using Hammett additivity rules and data from structurally homologous compounds.

-

Baseline (Phenol): pKa = 9.99

-

Effect of ortho-t-Butyl: +2.2 units (in 2,6-di-t-butyl systems) but reduced to ~+0.6 units in mono-substitution due to accessible solvation on the opposing side.

-

Effect of ortho-Chloro: -1.43 units (derived from 2-chlorophenol pKa ~8.56).

-

Effect of para-Methyl: +0.3 units (derived from p-cresol pKa ~10.3).

Calculation Model:

Correction: Computational prediction models for the non-methylated analog (2-tert-butyl-6-chlorophenol) suggest a pKa of 9.87 ± 0.10 [1]. Adding the para-methyl effect (+0.37) yields a refined estimate.

Final Estimated pKa: 10.24 ± 0.3

Data Summary Table

| Compound | Structure | pKa (Aq) | Dominant Effect |

| Phenol | Unsubstituted | 9.99 | Reference standard |

| 2-Chlorophenol | o-Cl | 8.56 | Electron withdrawal (-I) increases acidity. |

| 2-tert-Butylphenol | o-tBu | 10.62 | Steric bulk hinders solvation. |

| BHT | 2,6-di-tBu-4-Me | ~12.2 | Massive steric inhibition of solvation. |

| Target Compound | 2-tBu-6-Cl-4-Me | ~10.2 | Hybrid: Cl withdrawal balances t-Bu sterics. |

Structural Visualization (Pathway Diagram)

The following diagram illustrates the competing electronic and steric effects that determine the stability of the phenoxide ion.

Figure 1: Mechanistic flow of substituent effects on the dissociation constant.

Experimental Protocol: Spectrophotometric Determination

Objective: Determine the precise pKa of a sparingly soluble phenol using the Yasuda-Shedlovsky extrapolation method.

Rationale: Potentiometric titration is unreliable due to the compound's low water solubility (<100 mg/L). UV-Vis spectrophotometry in binary solvent mixtures (Methanol/Water) allows for accurate measurement of the ionized vs. unionized species, which can then be extrapolated to 100% aqueous conditions.

Reagents & Equipment

-

Analyte: 2-tert-Butyl-6-chloro-4-methylphenol (>99% purity).

-

Solvents: HPLC-grade Methanol, CO2-free deionized water.

-

Buffers: Phosphate (pH 7–8), Borate (pH 9–11), NaOH (0.1 M, for fully ionized spectra), HCl (0.1 M, for fully protonated spectra).

-

Instrument: Double-beam UV-Vis Spectrophotometer (thermostated at 25.0 ± 0.1°C).

Workflow Diagram

Figure 2: Workflow for pKa determination in binary solvent systems.

Step-by-Step Methodology

-

Spectral Characterization:

-

Prepare a 50 µM solution in 50% MeOH/Water.

-

Record the spectrum in 0.1 M HCl (Species HA) and 0.1 M NaOH (Species A-).

-

Identify the analytical wavelength (

), typically the maximum difference between HA and A- (likely 290–305 nm).

-

-

Data Collection:

-

Prepare a series of buffers ranging from pH 8.0 to 12.0 in varying MeOH/Water ratios (30%, 40%, 50%, 60% v/v).

-

Measure absorbance (

) at -

Ensure ionic strength is constant (

M using KCl).

-

-

Calculation: Use the Henderson-Hasselbalch equation rearranged for spectrophotometry:

Where -

Extrapolation (Yasuda-Shedlovsky): Plot

against

Applications & Stability Implications

Antioxidant Mechanism (HAT vs. SET)

The pKa of ~10.2 places this compound in a distinct class compared to BHT.

-

Hydrogen Atom Transfer (HAT): Like BHT, the neutral phenol is an excellent radical scavenger. The ortho-chloro group slightly weakens the O-H bond strength compared to BHT, potentially increasing the rate of H-atom transfer to peroxyl radicals (

). -

Single Electron Transfer (SET): At physiological pH (7.4), the fraction of deprotonated phenoxide is low (~0.16%), but significantly higher than BHT. This implies that in basic environments (e.g., intestinal fluids), this compound may participate in electron transfer mechanisms more readily than BHT.

Pharmaceutical Stability

In drug formulation, the presence of the ortho-chloro group introduces a risk of dehydrochlorination under strong alkaline conditions or high thermal stress, potentially leading to reactive quinone methide formation. Formulators should maintain the pH below the pKa (pH < 9) to ensure the molecule remains in its neutral, stable form.

References

-

ChemicalBook. (2024).[1] Predicted pKa for 2-tert-Butyl-6-chlorophenol.

-

NIST Chemistry WebBook. (2024). 2-tert-Butyl-6-methylphenol data.

-

Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry.

-

Sigma-Aldrich. (2024). Product Specification: 2,6-Di-tert-butyl-4-methylphenol (BHT).

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.

Sources

melting point and boiling point analysis of 2-tert-Butyl-6-chloro-4-methylphenol

This is an in-depth technical guide designed for researchers and drug development professionals focusing on the thermal characterization of 2-tert-Butyl-6-chloro-4-methylphenol .

CAS Registry Number: 13395-07-8 Molecular Formula: C₁₁H₁₅ClO Molecular Weight: 198.69 g/mol

Executive Summary & Physicochemical Profile

2-tert-Butyl-6-chloro-4-methylphenol is a specialized chlorinated phenolic intermediate, structurally related to the common antioxidant BHT (2,6-di-tert-butyl-4-methylphenol). Its thermal behavior is governed by the interplay between the steric bulk of the tert-butyl group at the 2-position and the electron-withdrawing chlorine atom at the 6-position.

Unlike symmetrical phenols (e.g., BHT), the asymmetry in this molecule introduces unique crystallization kinetics and boiling point elevations. Accurate determination of its Melting Point (MP) and Boiling Point (BP) is critical for assessing purity during synthesis and establishing stability profiles for downstream applications (e.g., as a precursor for UV absorbers or antioxidants).

Theoretical vs. Predicted Thermal Data

Note: Experimental values for this specific intermediate are sparse in open literature. The values below represent high-confidence estimates based on Quantitative Structure-Property Relationships (QSPR) and structural analogs.

| Property | Predicted Range | Structural Analog Comparison |

| Melting Point (MP) | 45°C – 55°C | 2-tert-Butyl-4-methylphenol (MP: 52°C) 2,6-Di-tert-butyl-4-methylphenol (MP: 70°C) |

| Boiling Point (BP) | 245°C – 255°C (at 760 mmHg) | 2-tert-Butyl-4-methylphenol (BP: 237°C) 2-Chloro-4-methylphenol (BP: 220-230°C) |

| Physical State | Low-melting Solid / Semi-solid | Likely forms a crystalline mass that liquefies easily upon heating.[1] |

Thermodynamic Analysis: Melting Point Determination

The melting point of 2-tert-Butyl-6-chloro-4-methylphenol is a primary indicator of purity. Asymmetric phenols often exhibit "pre-melting" phenomena due to impurities or polymorphic transitions.

Analytical Challenges

-

Sublimation: The tert-butyl group increases volatility. Standard open-capillary methods may yield falsely high values if the sample sublimes before melting.

-

Hygroscopicity: Phenolic hydroxyls can absorb atmospheric moisture, depressing the observed MP.

-

Oxidation: Heating in air can cause oxidative coupling (dimerization), altering the sample composition during the test.

Recommended Protocol: Differential Scanning Calorimetry (DSC)

DSC is superior to capillary methods for this compound as it quantifies the heat of fusion and detects eutectic impurities.

Experimental Workflow:

-

Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

-

Purge Gas: Nitrogen at 50 mL/min to prevent oxidation.

-

Heating Cycle:

-

Equilibrate at 20°C.

-

Ramp 10°C/min to 80°C (First Heat) to erase thermal history.

-

Cool to 0°C.

-

Ramp 2°C/min to 80°C (Second Heat) for accurate MP determination.

-

-

Analysis: The onset temperature (

) of the endothermic peak is the melting point.

Visual Workflow: DSC Analysis

Figure 1: DSC protocol designed to eliminate thermal history and oxidative artifacts.

Thermodynamic Analysis: Boiling Point Determination

Determining the boiling point of 2-tert-Butyl-6-chloro-4-methylphenol at atmospheric pressure (760 mmHg) is risky due to potential thermal decomposition (de-alkylation or dechlorination) at temperatures >200°C.

The Vacuum Method (Preferred)

The standard practice is to determine the BP under reduced pressure and extrapolate to atmospheric pressure using the Antoine Equation or a pressure-temperature nomograph.

Target Vacuum Range: 10 – 20 mmHg. Expected BP at 10 mmHg: ~110°C – 120°C.

Experimental Protocol: Micro-Distillation

-

Setup: Use a Hickman distillation head or a short-path distillation apparatus.

-

Pressure Control: Connect to a vacuum manifold with a digital manometer (accuracy ±0.1 mmHg).

-

Heating: Use a silicone oil bath. Do not use a direct flame.

-

Observation: Record the vapor temperature when the first steady drop of distillate forms.

-

Correction: Convert the observed

at

Visual Workflow: Boiling Point Extrapolation

Figure 2: Logic flow for converting vacuum boiling points to standard atmospheric values.

Safety & Handling

As a chlorinated phenol, this compound presents specific hazards that must be managed during thermal analysis.

-

Corrosivity: Phenols are corrosive to skin and eyes. Wear nitrile gloves and safety goggles.

-

Toxicity: Chlorinated phenols can be toxic by ingestion and absorption. All heating must be performed in a fume hood to capture vapors.

-

Incompatibility: Avoid contact with strong oxidizers (peroxides, permanganates) and bases.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17004, 2-tert-Butyl-4-methylphenol. Retrieved from [Link](Used as primary structural analog for thermal prediction).

-

ChemSrc. (2025). CAS 13395-07-8: 2-tert-butyl-6-chloro-4-methylphenol. Retrieved from [Link](Identification and CAS verification).

- Royal Society of Chemistry. (1979). Perkin Transactions 2: Physical Organic Chemistry.

Sources

crystal structure analysis of 2-tert-Butyl-6-chloro-4-methylphenol

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-tert-Butyl-6-chloro-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Foreword: Unveiling Molecular Architecture

In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial arrangement, or crystal structure, dictates a compound's physicochemical properties, including its solubility, stability, and biological activity. This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the single-crystal X-ray diffraction (SC-XRD) analysis of 2-tert-Butyl-6-chloro-4-methylphenol, a substituted phenol of significant interest. As a sterically hindered phenol, its antioxidant and other biological activities are intimately linked to its molecular geometry and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices that lead to a successful and meaningful crystal structure determination.

Introduction to 2-tert-Butyl-6-chloro-4-methylphenol: A Molecule of Interest

2-tert-Butyl-6-chloro-4-methylphenol belongs to the class of sterically hindered phenols, which are widely recognized for their antioxidant properties. The bulky tert-butyl group adjacent to the hydroxyl group enhances its stability and modulates its reactivity. The presence of a chloro-substituent can further influence its electronic properties, acidity (pKa), and potential for halogen bonding.[1][2][3] Understanding the crystal structure of this compound is crucial as it provides definitive insights into:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles that define the molecule's shape.[4][5]

-

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and van der Waals interactions, that govern how the molecules pack together in the solid state.[6][7][8] These interactions are fundamental to the material's bulk properties.

-

Structure-Property Relationships: How the molecular architecture influences its function, for example, by affecting the accessibility of the phenolic hydroxyl group for radical scavenging.

This guide will walk through the entire process of determining this critical information, from obtaining a high-quality single crystal to the final analysis and interpretation of the structural data.

The Experimental Heart: A Self-Validating Workflow for Crystal Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to be self-validating, with checkpoints to ensure the quality and reliability of the final model.

The Genesis: Achieving a "Diffraction-Quality" Single Crystal

The absolute prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, with a well-defined shape and no visible cracks or defects. Crystallization is often described as more of an art than a science, requiring patience and experimentation.[9] The underlying principle is to allow molecules to transition slowly from the disordered state of a solution to a highly ordered crystalline lattice.[9][10]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection (The "Why"): The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility for it at room temperature.[10] This differential solubility is the driving force for crystallization. For 2-tert-Butyl-6-chloro-4-methylphenol, a moderately polar solvent like ethanol or a mixture of solvents such as dichloromethane/hexane would be a logical starting point due to its substituted phenol structure.

-

Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent or solvent system at an elevated temperature to achieve a saturated or near-saturated solution.[9][11][12]

-

Filtration: If any insoluble impurities are present, the hot solution should be filtered to remove them.[10][12]

-

Slow Cooling and Evaporation: Loosely cover the vial or beaker containing the solution. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature. This slow process is crucial as it provides the molecules with sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, which is essential for obtaining sharp diffraction spots.[10]

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor.

The Interrogation: Single-Crystal X-ray Diffraction Data Collection

With a suitable crystal, we can proceed to the data collection phase. This involves irradiating the crystal with monochromatic X-rays and measuring the intensities and positions of the diffracted beams.[4][13]

Experimental Protocol: Data Collection on a Four-Circle Diffractometer

-

Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often using a cryo-loop and a cryo-protectant oil.

-

Cryo-cooling (The "Why"): The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher quality dataset. It also protects the crystal from potential radiation damage.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector like a CCD or CMOS sensor.[13][14] Modern diffractometers and their software can automatically devise an optimal data collection strategy to ensure that a complete and redundant dataset is obtained.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects. This results in a file containing the Miller indices (h, k, l) and the corresponding intensity for each reflection.[15]

The Puzzle Solving: Structure Solution and Refinement

The collected diffraction data provides the intensities of the reflections, but the crucial phase information is lost. Solving the "phase problem" is the key to generating an initial electron density map and, from there, a model of the crystal structure.

Computational Protocol: Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution (The "Why"): For small molecules like 2-tert-Butyl-6-chloro-4-methylphenol, direct methods are typically employed.[13] These are statistical methods that use relationships between the intensities of the reflections to derive the initial phases.

-

Model Building: The initial electron density map is used to build a preliminary model of the molecule, identifying the positions of the atoms.

-

Structure Refinement (The "Why"): The initial model is then refined against the experimental data using a least-squares minimization process.[16][17] This iterative process adjusts the atomic coordinates, and their displacement parameters to improve the agreement between the observed diffraction pattern and the one calculated from the model. The quality of the refinement is monitored using R-factors (R1 and wR2), which should be as low as possible for a good model. Geometrical restraints on bond lengths and angles are also applied to ensure a chemically sensible model.[16]

Results and Discussion: The Architectural Blueprint of 2-tert-Butyl-6-chloro-4-methylphenol

While a specific crystal structure for this exact molecule is not publicly available at the time of writing, we can predict its key structural features based on the analysis of similar compounds found in the literature.[18][19][20][21][22]

Physicochemical and Predicted Crystallographic Data

The following table summarizes the known physicochemical properties and the expected crystallographic parameters for 2-tert-Butyl-6-chloro-4-methylphenol.

| Property | Value |

| Molecular Formula | C₁₁H₁₅ClO |

| Molecular Weight | 200.69 g/mol |

| Appearance | Expected to be a white or off-white solid |

| Melting Point | Not reported, but likely > 70 °C |

| Predicted Crystal Data | |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for such molecules) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| V (ų) | 1500 - 2000 |

| Z | 4 |

| Dcalc (g/cm³) | ~1.1 - 1.3 |

| R-factors (R1, wR2) | < 0.05, < 0.15 (for a well-refined structure) |

Molecular Geometry

The refined structure would reveal the precise bond lengths and angles. The phenolic C-O bond is expected to be shorter than a typical C-O single bond due to resonance with the aromatic ring.[21] The geometry around the tert-butyl and chloro substituents will likely lead to some steric strain, which may cause slight distortions in the planarity of the benzene ring.

Supramolecular Assembly: The Role of Hydrogen Bonding

The most significant intermolecular interaction in the crystal structure of 2-tert-Butyl-6-chloro-4-methylphenol is expected to be hydrogen bonding involving the phenolic hydroxyl group.[6][7] Phenols are excellent hydrogen bond donors.[6][7] The hydroxyl group of one molecule will likely form a hydrogen bond with the hydroxyl group of a neighboring molecule (O-H···O). This interaction is a powerful structure-directing force and will likely lead to the formation of chains or cyclic motifs in the crystal lattice. The presence of the bulky tert-butyl group and the chlorine atom will sterically influence how these hydrogen-bonded chains pack together.

Visualization of Key Processes and Structures

Diagrams are essential for visualizing complex workflows and molecular interactions.

Workflow for Crystal Structure Analysis

Caption: A flowchart illustrating the major steps in single-crystal X-ray diffraction analysis.

Predicted Hydrogen Bonding Network

Caption: A diagram showing a potential hydrogen-bonded chain of 2-tert-Butyl-6-chloro-4-methylphenol molecules.

Conclusion: From Atoms to Insights

This technical guide has outlined a comprehensive and scientifically grounded approach to the . By following a self-validating workflow that emphasizes the rationale behind each experimental and computational step, researchers can confidently determine the precise three-dimensional architecture of this and other important molecules. The resulting structural information—from the exact molecular conformation to the intricate network of intermolecular interactions—is not merely an academic curiosity. It is fundamental data that empowers drug development professionals and materials scientists to understand structure-property relationships, rationalize biological activity, and design new molecules with enhanced efficacy and desired physical properties. The methodologies described herein represent the gold standard in structural chemistry, providing the ultimate atomic-level resolution needed to drive innovation in science.

References

-

9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

-

Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]

-

SOP: CRYSTALLIZATION. UCT Science. [Link]

-

Crystallization of Organic Compounds. Book by Hsien-Hsin Tung, et al.[Link]

-

Crystallization. Organic Chemistry at CU Boulder. [Link]

-

Single-crystal X-ray Diffraction. SERC at Carleton College. [Link]

-

MODERN XRD METHODS IN MINERALOGY. University of Vienna. [Link]

-

Single crystal X-ray diffraction analysis. Saint Petersburg State University. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. University of Nevada, Las Vegas. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Single Crystal X-Ray Diffraction (SC-XRD). Western Kentucky University. [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

-

Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. PMC. [Link]

-

Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. [Link]

-

A beginner's guide to X-ray data processing. The Biochemist. [Link]

-

OHphenol⋯OHalcohol hydrogen-bonding as the preferred hydrogen-bonded interaction in the crystal structures of three isomers of methylolphenol: analysis of hydrogen-bonding interactions in phenol and alcohol containing molecules. RSC Publishing. [Link]

-

Explain hydrogen bonding in phenol. Filo. [Link]

-

Self-Association and Microhydration of Phenol: Identification of Large-Amplitude Hydrogen Bond Librational Modes. PMC. [Link]

-

Hydrogen bonding in the crystal structure of phenol 52. ResearchGate. [Link]

-

Hirshfeld surface analysis of substituted phenols. Macquarie University Research PURE. [Link]

-

The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PMC. [Link]

-

Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes. SCIRP. [Link]

-

2,4-Di-tert-butyl-6-(4-chlorophenyliminomethyl)phenol. ResearchGate. [Link]

-

2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol. PMC. [Link]

-

Crystal structure and Hirshfeld surface analysis of (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol. AVESİS. [Link]

-

2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Ataman Kimya. [Link]

-

Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Indian Academy of Sciences. [Link]

-

The Synthesis and Properties of 2,4,6-Tri-tert-butylphenol: A Chemist's Perspective. Guanlang. [Link]

-

2,6-Di-tert-butyl-4-methylphenol for synthesis. Sigma-Aldrich. [Link]

-

Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Hindawi. [Link]

-

Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. PMC. [Link]

-

(PDF) Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. ResearchGate. [Link]

-

The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. [Link]

-

(PDF) Absolute pKa Determinations for Substituted Phenols. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Single Crystal X-Ray Diffraction (SC-XRD) | Western Kentucky University [wku.edu]

- 6. Explain hydrogen bonding in phenol | Filo [askfilo.com]

- 7. Self-Association and Microhydration of Phenol: Identification of Large-Amplitude Hydrogen Bond Librational Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. longdom.org [longdom.org]

- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. geo.umass.edu [geo.umass.edu]

- 15. portlandpress.com [portlandpress.com]

- 16. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. web.mit.edu [web.mit.edu]

- 18. researchgate.net [researchgate.net]

- 19. 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. avesis.samsun.edu.tr [avesis.samsun.edu.tr]

- 21. Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Leveraging 2-tert-Butyl-6-chloro-4-methylphenol in Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-tert-Butyl-6-chloro-4-methylphenol as a pivotal intermediate in the synthesis of high-performance organic molecules. We will dissect the causality behind its utility, focusing on how its unique substitution pattern—a sterically hindering tert-butyl group, an electron-withdrawing chloro group, and an activating methyl group—governs its reactivity. The primary application detailed herein is the synthesis of advanced benzotriazole UV absorbers, compounds critical to the photostabilization of industrial polymers and coatings.[1][2] This document furnishes researchers, chemists, and drug development professionals with both the theoretical framework and actionable, field-proven protocols for leveraging this versatile intermediate.

Introduction: The Strategic Importance of 2-tert-Butyl-6-chloro-4-methylphenol

2-tert-Butyl-6-chloro-4-methylphenol is a substituted phenolic compound whose molecular architecture is deliberately tailored for subsequent functionalization. Its value as an intermediate stems from a combination of steric and electronic effects:

-

Steric Hindrance: The bulky tert-butyl group ortho to the hydroxyl moiety is a classic feature of hindered phenolic antioxidants.[3] This group sterically shields the hydroxyl proton, increasing the stability of the resulting phenoxy radical and preventing it from engaging in undesirable side reactions. This inherent stability is a desirable trait carried forward into the final product.

-

Electronic Tuning: The presence of a chloro group at the other ortho position and a methyl group at the para position electronically influences the aromatic ring. The hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions. With the para position occupied by a methyl group and one ortho position blocked by the bulky tert-butyl group, the remaining ortho-chloro position becomes the primary site for electrophilic attack. This provides excellent regioselectivity in reactions like azo coupling.

-

Reactive Handle: The phenolic hydroxyl group itself serves as a key reactive site and is crucial for the radical-scavenging mechanism of the final antioxidant or the intramolecular hydrogen bonding that enhances the efficacy of UV absorbers.

This strategic combination of features makes 2-tert-Butyl-6-chloro-4-methylphenol an ideal precursor for complex molecules where stability, reactivity, and specific functionality are paramount. Its primary application lies in the synthesis of hydroxyphenylbenzotriazole UV absorbers, such as UV-326, which are vital for protecting materials from photodegradation.[1][2]

Core Application: Synthesis of a Benzotriazole UV Absorber Precursor

A critical application of substituted phenols is in the synthesis of benzotriazole UV absorbers. These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. The key to their function is an intramolecular hydrogen bond between the phenolic proton and the triazole ring, which facilitates this energy conversion.

The synthesis involves an azo coupling reaction , a cornerstone of industrial dye and pigment chemistry.[4] In this electrophilic aromatic substitution, a diazonium salt acts as the electrophile, attacking the activated phenol ring. The protocol outlined below is adapted from a highly efficient, environmentally conscious solid-phase reaction, demonstrating the synthesis of an azo-coupled intermediate, which is a direct precursor to a benzotriazole UV absorber.[1]

Reaction Causality and Mechanistic Insight

-

Diazotization: The process begins with the in-situ formation of a diazonium salt from an aromatic amine (e.g., 4-chloro-2-nitroaniline). Sodium nitrite in the presence of an acid (potassium bisulfate) generates nitrous acid, which then reacts with the amine to form the highly electrophilic diazonium ion. This step is performed at low temperatures to prevent the unstable diazonium salt from decomposing.

-

Electrophilic Aromatic Substitution (Azo Coupling): The electron-rich phenol, 2-tert-Butyl-6-chloro-4-methylphenol, acts as the nucleophile. The hydroxyl group strongly activates the ring, and despite the deactivating effect of the chlorine, the ortho position is sufficiently nucleophilic to attack the diazonium salt. The steric bulk of the tert-butyl group ensures the coupling occurs exclusively at the C6 position.

-

Intermediate to Final Product: The resulting azo compound is a stable intermediate. This intermediate can then be reductively cyclized to form the final benzotriazole product (e.g., UV-326).[1][5] This subsequent step typically involves reducing the nitro group to an amine, which then undergoes intramolecular condensation to form the triazole ring.

Detailed Experimental Protocols

The following protocol details the synthesis of the azo intermediate, 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol , a crucial precursor for benzotriazole UV absorbers. This procedure is adapted from a validated green chemistry approach, emphasizing solid-phase reaction to minimize solvent waste.[1]

Protocol 1: Solid-Phase Synthesis of Azo Intermediate

Objective: To synthesize the azo-coupled intermediate via a solvent-free reaction at room temperature.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass (g) |

| 2-tert-Butyl-6-chloro-4-methylphenol | 879-97-0 | 198.68 | 10.0 | 1.99 |

| 4-Chloro-2-nitroaniline | 89-63-4 | 172.57 | 10.0 | 1.73 |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 10.0 | 0.69 |

| Potassium Bisulfate (KHSO₄) | 7646-93-7 | 136.17 | 10.0 | 1.36 |

| Ethanol | 64-17-5 | - | - | As needed |

| Deionized Water | 7732-18-5 | - | - | As needed |

Equipment:

-

Agate mortar and pestle

-

Beakers (100 mL, 250 mL)

-

Buchner funnel and filter flask

-

Vacuum source

-

Melting point apparatus

-

HPLC system for purity analysis

Procedure:

-

Reagent Preparation: Accurately weigh all solid reagents as specified in the table above. Ensure all reagents are dry.

-

Solid-Phase Reaction: Combine the 2-tert-Butyl-6-chloro-4-methylphenol, 4-chloro-2-nitroaniline, sodium nitrite, and potassium bisulfate in the agate mortar.

-

Grinding: Grind the mixture vigorously and thoroughly with the pestle for approximately 15-20 minutes at room temperature (20-25°C). The friction and intimate contact of the reactants facilitate the solid-state reaction. The mixture will likely change color, indicating product formation.

-

Expertise Note: This solvent-free method is not only environmentally friendly but also highly efficient, often leading to high yields by driving the reaction equilibrium forward as the product crystallizes.[1]

-

-

Initial Work-up: After grinding is complete, transfer the solid product to a 250 mL beaker. Add approximately 100 mL of hot deionized water and stir to dissolve any remaining inorganic salts (e.g., NaNO₂, KHSO₄, and byproducts).

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid on the filter paper with two additional portions of hot water (50 mL each) to ensure complete removal of water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified purple crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50°C.

-

Characterization: Determine the melting point and assess purity using HPLC. The expected yield is typically high (>90%) for this method.[1]

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Phenolic compounds and aromatic amines can be toxic and irritants; handle with care.

-

Diazonium salts can be explosive when dry. While this solid-phase method is generally safe, avoid isolating the diazonium salt intermediate.

Workflow and Data Visualization

The experimental process can be streamlined into a clear workflow.

Conclusion

2-tert-Butyl-6-chloro-4-methylphenol stands out as a highly effective and versatile intermediate. Its pre-engineered structure allows for high regioselectivity in electrophilic substitution reactions, making it an ideal building block for complex functional molecules. The protocol detailed here for the synthesis of a benzotriazole precursor via an eco-friendly, solid-state azo coupling reaction showcases its utility. By understanding the interplay of steric and electronic effects within this molecule, researchers can confidently employ it to develop novel antioxidants, UV absorbers, and other high-value chemical entities.

References

-

PrepChem. Synthesis of 2-(2'-hydroxy-3'-t-butyl- 5'-methylphenyl)-5-chlorobenzotriazole. Available from: [Link]

-

Acta Crystallographica Section E. 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol. Available from: [Link]

-

ASCA GmbH. 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol-d3 (UV-326-d3). Available from: [Link]

-

PrepChem. Synthesis of 5-chloro-2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole. Available from: [Link]

-

Indian Academy of Sciences. Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Available from: [Link]

-

Tintoll. '2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole CAS No. 3896-11-5. Available from: [Link]

-

PubChem. 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol. Available from: [Link]

-

ResearchGate. An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol. Available from: [Link]

-

ResearchGate. 2,6-Di-tert-butyl-4-methylphenol (Dibunol, Ionol, Tonarol): a Classical Antioxidant (A Review). Available from: [Link]

-

Ataman Kimya. 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Available from: [Link]

-

PrepChem. Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). Available from: [Link]

-

Organic Chemistry Portal. Azo Coupling. Available from: [Link]

- Google Patents. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

-

Sigma-Aldrich China. 2,6-Di-tert-butyl-4-methylphenol for synthesis. Available from: [Link]

-

PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Available from: [Link]

- Google Patents. WO1984002336A1 - Antioxidant synthesis.

-

RSC Publishing. tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles. Available from: [Link]

Sources

reaction mechanisms of 2-tert-Butyl-6-chloro-4-methylphenol with amines

Application Note: Reaction Mechanisms & Protocols for 2-tert-Butyl-6-chloro-4-methylphenol with Amines

Executive Summary

This technical guide profiles the reactivity of 2-tert-Butyl-6-chloro-4-methylphenol (BCMP) with amine nucleophiles.[1] Unlike simple phenols, BCMP possesses a unique "tri-blocked" steric architecture: a bulky ortho-tert-butyl group, an ortho-chlorine atom, and a para-methyl group.

This specific substitution pattern dictates that standard electrophilic aromatic substitutions (e.g., Mannich reactions) are kinetically inhibited or regiochemically blocked.[1] Consequently, the reaction with amines proceeds primarily through three distinct, high-value pathways:

-

Metal-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig): Direct displacement of the ortho-chlorine.[1]

-

Oxidative Quinone Methide Formation: Functionalization of the para-methyl group via an oxidative intermediate.[1]

-

Benzoxazole Cyclization: A specific condensation with 2-aminophenols utilized in heterocyclic synthesis.[1][2]

Chemical Architecture & Reactivity Profile

The substrate presents a challenge for nucleophilic attack due to the electron-rich phenolic ring (deactivating for

| Structural Feature | Reactivity Implication |

| Phenolic -OH ( | Primary site for deprotonation.[1] Formation of phenoxide significantly increases electron density, making the ring prone to oxidation but resistant to nucleophilic attack without catalysis. |

| 2-tert-Butyl Group | Provides immense steric bulk.[1] Prevents ortho-attack and inhibits intermolecular hydrogen bonding, increasing solubility in non-polar solvents. |

| 6-Chlorine Atom | A potential leaving group.[1] However, it is unreactive to simple amines under thermal conditions due to the electron-rich ring. Requires Pd/Cu catalysis to activate.[1] |

| 4-Methyl Group | Susceptible to oxidation.[1] Can form a reactive p-Quinone Methide intermediate, allowing for nucleophilic attack at the benzylic position.[1] |

Detailed Reaction Mechanisms

Pathway A: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)

Target: Synthesis of 2-amino-6-tert-butyl-4-methylphenols (Antioxidant Analogues)[1]

Direct displacement of the chlorine by an amine is thermodynamically favorable but kinetically trapped.[1] The use of a Palladium catalyst with a bulky phosphine ligand facilitates the oxidative addition into the sterically hindered C–Cl bond.

-

Mechanism:

Pathway B: Oxidative Coupling via Quinone Methide

Target: Benzylic Amination or Indophenol Formation[1]

In the presence of oxidants (e.g.,

-

Mechanism:

Pathway C: Benzoxazole Synthesis (Specific Application)

Target: Heterocyclic Library Generation[1]

When reacted with 2-aminophenol under oxidative or copper-catalyzed conditions, BCMP undergoes a cascade reaction involving C–N coupling followed by intramolecular C–O cyclization, eliminating HCl and

Pathway Visualization (DOT Diagram)

Caption: Divergent synthetic pathways for 2-tert-butyl-6-chloro-4-methylphenol dependent on catalytic vs. oxidative conditions.[1][3]

Experimental Protocols

Protocol 1: Pd-Catalyzed Amination (C–Cl Displacement)

Best for: Creating sterically hindered aminophenol libraries.[1]

Reagents:

-

Substrate: 1.0 equiv (212.7 g/mol )[1]

-

Amine (e.g., Morpholine, Aniline): 1.2 equiv[1]

-

Catalyst:

(2 mol%) or -

Ligand: DavePhos or XPhos (4 mol%) – Critical for hindered substrates.[1]

-

Base:

(1.4 equiv)[1] -

Solvent: Toluene (anhydrous)[1]

Procedure:

-

Inert Atmosphere: Charge a flame-dried Schlenk tube with the phenol, base, and Pd/Ligand system. Evacuate and backfill with Argon (

).[1] -

Addition: Add anhydrous toluene and the amine via syringe.

-

Reaction: Heat to 100°C for 12–16 hours. The solution will typically darken.

-

Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc and wash with water.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Note: The product is sensitive to oxidation; store under inert gas.[1]

-

Protocol 2: Oxidative Benzylic Amination

Best for: Functionalizing the methyl group while retaining the chloro-phenol core.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 2.0 equiv (Excess drives the equilibrium)[1]

-

Oxidant: Silver Oxide (

, 2.0 equiv) or -

Solvent: Dichloromethane (DCM) or Chloroform[1]

Procedure:

-

Dissolution: Dissolve the phenol in DCM (0.1 M concentration).

-

Oxidation: Add

in one portion.[1] The suspension will turn dark (formation of radicals/quinone methide).[1] -

Amine Addition: Immediately add the amine.[1] Stir vigorously at room temperature for 4–6 hours.

-

Monitoring: Monitor by TLC. The starting phenol spot will disappear, replaced by a more polar amine spot.

-

Filtration: Filter off silver salts.

-

Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.[1]

Data Summary & Troubleshooting

| Parameter | Pd-Catalyzed Amination | Oxidative Coupling |

| Primary Challenge | Steric hindrance at C6 (Cl) and C2 (t-Bu).[1] | Controlling oligomerization vs. amination. |

| Key Success Factor | Use of bulky, electron-rich ligands (XPhos).[1] | Rapid addition of amine to trap Quinone Methide.[1] |

| Typical Yield | 65–85% | 50–70% |

| By-products | De-chlorinated phenol (hydrodehalogenation).[1] | Diphenoquinones (dimerization).[1] |

Safety Note: BCMP is a phenol derivative; wear appropriate PPE.[1] Organotin and Palladium residues must be disposed of according to heavy metal waste protocols.[1]

References

-

Synthesis of Benzotriazoles (Tinuvin precursors): Reaction of hindered phenols with diazonium salts.[1]

-

Source:[1]

-

-

Oxidative Coupling of Hindered Phenols:Mechanisms of Quinone Methide form

-

Source:[1]

-

-

Benzoxazole Synthesis from Phenols: Copper-catalyzed cyclization protocols.[1][2]

-

Source:[1]

-

-

Reactivity of 2,6-Di-tert-butyl-4-methylphenol (BHT)

-

Source:[1]

-

Sources

Application Note: Stabilization of Reactive Monomers using 2-tert-Butyl-6-chloro-4-methylphenol

Topic: Polymerization Inhibition Methods using 2-tert-Butyl-6-chloro-4-methylphenol Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide details the application, mechanism, and removal protocols for 2-tert-Butyl-6-chloro-4-methylphenol (CAS 13395-07-8) as a polymerization inhibitor. While structurally related to the ubiquitous Butylated Hydroxytoluene (BHT), this mono-hindered, chlorinated phenol offers unique physicochemical properties—specifically enhanced acidity and modified steric profile—that make it a strategic alternative for specific monomer systems used in drug delivery polymers and API synthesis.

Key Advantage: The electron-withdrawing chlorine substituent lowers the pKa of the phenolic hydroxyl group compared to alkylated analogs (e.g., BHT), facilitating more efficient removal via mild alkaline extraction (caustic wash) without requiring harsh conditions that might degrade sensitive monomers.

Mechanistic Insight: The Inhibition Cycle

Unlike retarders (which slow polymerization), 2-tert-Butyl-6-chloro-4-methylphenol acts as a true inhibitor by scavenging peroxyl radicals (

Radical Scavenging Pathway

The inhibition relies on Hydrogen Atom Transfer (HAT) . The phenol donates a hydrogen atom to the propagating radical chain, terminating the polymer growth and forming a stable phenoxy radical.

-

Chain Termination:

-

Radical Stabilization: The resulting phenoxy radical (

) is stabilized by:-

Steric Hindrance: The bulky tert-butyl group at the ortho position shields the oxygen radical.

-

Resonance: The unpaired electron delocalizes across the aromatic ring.

-

Inductive Effect: The chlorine atom at the 6-position modifies the electron density, fine-tuning the O-H Bond Dissociation Energy (BDE).

-

Visualization of Inhibition Logic

Experimental Protocols

Protocol A: Determination of Optimal Inhibitor Concentration

Objective: Establish the Minimum Effective Concentration (MEC) to prevent polymerization during storage (shelf-life) or processing.

Materials:

-

Monomer of interest (freshly distilled, inhibitor-free).

-

2-tert-Butyl-6-chloro-4-methylphenol (Stock solution: 1% w/v in monomer).

-

Thermal initiator (e.g., AIBN) for accelerated testing.

-

Viscometer or DSC (Differential Scanning Calorimeter).

Workflow:

-

Preparation: Prepare monomer aliquots (20 mL) containing 0, 10, 25, 50, 100, and 200 ppm of the inhibitor.

-

Accelerated Aging:

-

Method A (Thermal): Place aliquots in a water bath at 50°C.

-

Method B (Initiator): Add 0.1% AIBN to simulate radical generation.

-

-

Monitoring: Measure viscosity every 30 minutes. The "Induction Period" is the time until a sharp rise in viscosity is observed.

-

Analysis: Plot Induction Period (min) vs. Concentration (ppm).

Data Interpretation:

| Concentration (ppm) | Induction Period (min) | Status |

|---|---|---|

| 0 (Control) | < 5 | Unstable |

| 10 | 45 | Insufficient |

| 50 | > 240 | Optimal Range |

| 100 | > 300 | Diminishing Returns |

Scientist's Note: For most acrylates and styrenics, 50-100 ppm is the standard starting point. The presence of Chlorine may slightly reduce radical trapping speed compared to BHT but increases stability against oxidative discoloration.

Protocol B: Inhibitor Removal (Alkaline Extraction)

Objective: Remove the inhibitor prior to polymerization to ensure consistent reaction kinetics. Rationale: The chlorine substituent increases the acidity of the phenol (lower pKa), allowing for removal using weaker bases or lower concentrations than required for BHT.

Reagents:

-

Washing Solution: 5% NaOH or 5% NaHCO₃ (aq).

-

Brine (Saturated NaCl).

-

Drying Agent: Anhydrous MgSO₄.

Step-by-Step Procedure:

-

Ratio Setup: In a separatory funnel, combine the inhibited monomer and Washing Solution at a 3:1 ratio (Monomer:Base) .

-

Extraction: Shake vigorously for 2 minutes. Vent frequently to release pressure.

-

Separation: Allow phases to settle (10-15 mins). The inhibitor (as a phenolate salt) will partition into the aqueous (bottom) layer.

-

Visual Check: The aqueous layer often turns yellow/orange due to the phenolate formation.

-

-

Drain: Discard the bottom aqueous layer.

-

Wash: Wash the organic layer once with distilled water, then once with Brine to remove residual base.

-

Drying: Collect the organic layer and stir with anhydrous MgSO₄ (5 g per 100 mL) for 30 minutes.

-

Filtration: Filter to obtain pure, inhibitor-free monomer.

Protocol C: Quantification via HPLC

Objective: Validate inhibitor concentration or confirm removal.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [80:20 Isocratic].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Absorbance at 280 nm (characteristic of phenol ring).

-

Retention Time: Expect elution approx. 0.5 - 1.5 mins before BHT due to the polarity of the Chlorine atom.

Validation Criteria:

-

Linearity:

over 10–200 ppm range. -

Limit of Detection (LOD): < 5 ppm (Required to confirm successful removal).

Comparative Analysis: Why Choose This Inhibitor?

The following table contrasts 2-tert-Butyl-6-chloro-4-methylphenol with industry standards.

| Feature | 2-tert-Butyl-6-chloro-4-methylphenol | BHT (2,6-di-tert-butyl-4-methylphenol) | MEHQ (Monomethyl ether of hydroquinone) |

| Structure | Mono-hindered, Chlorinated | Di-hindered | Non-hindered |

| Inhibition Mode | Anaerobic & Aerobic | Anaerobic & Aerobic | Requires Oxygen |

| Acidity (Removal) | High (Easier to wash) | Low (Hard to wash) | Medium |

| Volatility | Medium | High | Low |

| Discoloration | Low (Stable quinone methides) | Medium (Can yellow) | High (Upon oxidation) |

Application Insight: Use 2-tert-Butyl-6-chloro-4-methylphenol when working with acid-sensitive monomers where prolonged exposure to strong caustic (required to remove BHT) causes hydrolysis. The chlorinated inhibitor can often be removed with weaker bases (Carbonate/Bicarbonate).

Safety & Handling

-

Hazard Class: Skin Irritant (H315), Eye Irritant (H319).[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: Store in amber glass under inert atmosphere (Nitrogen/Argon) to prevent pre-mature oxidation of the phenol.

References

-

Chemical Structure & Properties

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 13395-07-8. Link

-

-

Mechanism of Hindered Phenols

-

Pospíšil, J. (2006). "Hindered Phenols: Modeling Inhibition Mechanism." Taylor & Francis. Link

-

-

General Polymerization Inhibition Protocols

-

Synthesis & Reactivity Context

-

Zhao, P., et al. (2009). "2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol." Acta Crystallographica Section E. (Demonstrates reactivity and stability of the parent phenol). Link

-

Sources

Application Note: Solvent Selection for Reactions Involving 2-tert-Butyl-6-chloro-4-methylphenol

Based on the structural constraints and chemical behavior of 2-tert-Butyl-6-chloro-4-methylphenol (CAS 13395-07-8) , here is the detailed Application Note and Protocol.

Executive Summary

This guide provides a technical framework for solvent selection in the synthesis and derivatization of 2-tert-Butyl-6-chloro-4-methylphenol . This compound presents a unique "Steric-Electronic" challenge: the hydroxyl group is shielded by a bulky tert-butyl group at the C2 position and a chlorine atom at the C6 position. Successful transformation requires a solvent strategy that overcomes this steric barrier while accommodating the lipophilic nature of the substrate.

Key Applications:

-

Intermediate for UV absorbers (Benzotriazole class).[1]

-

Precursor for hindered phenolic antioxidants.

-

Ligand synthesis for organometallic catalysis.

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is critical. The molecule is highly lipophilic due to the tert-butyl and methyl groups, yet possesses a polar, acidic hydroxyl moiety.

Table 1: Solubility Profile & Solvent Compatibility

| Solvent Class | Representative Solvents | Solubility | Application Suitability |

| Hydrocarbons | Hexane, Toluene, Xylene | High | Ideal for radical reactions, couplings, and transport. |

| Chlorinated | DCM, Chloroform, DCE | High | Good for oxidations; avoid in radical mechanisms (chain transfer). |

| Polar Aprotic | DMF, DMSO, NMP, DMAc | Moderate | Critical for nucleophilic substitutions (O-alkylation). |

| Polar Protic | Methanol, Ethanol, Water | Low | Poor solubility; use only as co-solvents or in biphasic systems. |

| Ethereal | THF, 1,4-Dioxane, MTBE | High | Excellent for Grignard/Lithiation and Pd-catalyzed couplings. |

Core Logic: The Steric-Electronic Matrix

The selection of solvent is dictated by the specific reaction mechanism required to breach the steric wall of the tert-butyl group.

Decision Framework (DOT Diagram)

The following flowchart illustrates the logical pathway for selecting the optimal solvent system based on the desired transformation.

Figure 1: Solvent Selection Decision Tree for 2-tert-Butyl-6-chloro-4-methylphenol transformations.

Experimental Protocols

Protocol A: High-Yield O-Alkylation (Etherification)

Objective: Overcome the steric hindrance of the 2-tert-butyl group to attach an alkyl chain to the phenolic oxygen. Mechanism: SN2 Nucleophilic Substitution. Critical Solvent Factor: Dielectric Constant & Cation Solvation.

-

Why: In non-polar solvents, the potassium phenoxide forms a tight ion pair (ArO-K+), making the oxygen inaccessible. Polar aprotic solvents (DMF/DMSO) solvate the K+ cation, leaving a "naked," highly reactive phenoxide anion.

Reagents:

-

Substrate: 2-tert-Butyl-6-chloro-4-methylphenol (1.0 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)

-

Electrophile: Alkyl Bromide/Iodide (1.2 eq)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 10 mmol of the phenol in 20 mL of anhydrous DMF (0.5 M concentration).

-

Deprotonation:

-

Method A (Mild): Add K₂CO₃ (powdered) and heat to 60°C for 30 mins.

-

Method B (Strong): Cool to 0°C, add NaH portion-wise. Stir until H₂ evolution ceases.

-

Observation: The solution often turns yellow/orange due to phenoxide formation.

-

-

Addition: Add the alkyl halide dropwise via syringe.

-

Reaction: Heat to 80°C. Monitor via TLC (Hexane:EtOAc 9:1). The bulky tert-butyl group usually requires 4–12 hours for completion.

-

Workup (Crucial for DMF removal):

-

Pour reaction mixture into 100 mL ice-water.

-

Extract with Diethyl Ether or EtOAc (3 x 30 mL). Note: Avoid DCM if emulsions form.

-

Wash organic layer with LiCl (5% aq) to remove residual DMF.

-

Dry over MgSO₄ and concentrate.

-

Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Objective: Utilize the C6-Chlorine handle to couple with an amine or aryl boronic acid. Mechanism: Pd(0)/Pd(II) Catalytic Cycle. Critical Solvent Factor: Inertness & Boiling Point.

-

Why: The C-Cl bond is deactivated by the electron-rich phenol ring. High temperatures (>100°C) are often needed to force oxidative addition. Toluene or Xylene allows reflux at these temperatures without coordinating to the catalyst (unlike nitriles or amines).

Reagents:

-

Substrate: 2-tert-Butyl-6-chloro-4-methylphenol (protected as ether/ester if necessary)

-

Catalyst: Pd₂(dba)₃ / XPhos (Bulky ligand required)

-

Base: NaOtBu (Sodium tert-butoxide)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

-

Preparation: Charge a Schlenk tube with the phenol (or its ether derivative), Pd catalyst (2-5 mol%), Ligand (4-10 mol%), and Base (1.5 eq).

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add anhydrous Toluene (degassed) via syringe. Concentration: 0.2 M.

-

Reaction: Seal the tube and heat to 110°C (Toluene reflux) or 100°C (Dioxane).

-

Monitoring: Check for the disappearance of the aryl chloride.

-

Purification: Filter through a pad of Celite to remove Pd black. Concentrate filtrate.[2]

Troubleshooting & Optimization

Issue: Reaction Stalls at 50% Conversion

-

Cause: Tight ion pairing or catalyst poisoning.

-

Solution (Alkylation): Add a crown ether (18-Crown-6) if using K₂CO₃ in Toluene. Switch to DMSO if using DMF.

-

Solution (Coupling): Switch solvent to 1,4-Dioxane or tert-Amyl Alcohol . These solvents can stabilize the transition state better than pure hydrocarbons in some bulky systems.

Issue: Emulsions during Workup